5-methylcyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentene, featuring a carboxylic acid group and a methyl group attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylcyclopent-1-ene with carbon dioxide in the presence of a catalyst to form the carboxylic acid group. The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization and carboxylation processes .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methylcyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-methylcyclopent-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-methylcyclopent-1-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-methylcyclopent-1-ene-1-ol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different applications and reactivity.
5-methylcyclopent-1-ene-1-amine:
Uniqueness
5-methylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
53623-50-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-methylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
WDJACUIKSWQWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.